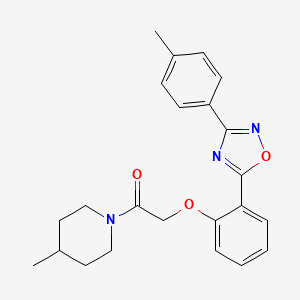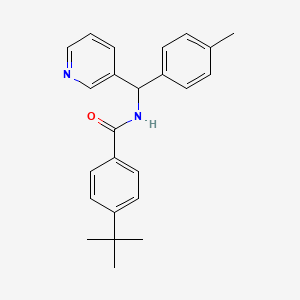
4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular formula of C27H28N2O. In
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory properties. Additionally, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells, leading to its potential anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide. One area of research is in the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, research is needed to develop new synthesis methods for this compound that can improve its solubility in water and make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride and N-(pyridin-3-ylmethyl)-p-toluidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-17-7-9-18(10-8-17)22(20-6-5-15-25-16-20)26-23(27)19-11-13-21(14-12-19)24(2,3)4/h5-16,22H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHWYPHEJXPFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

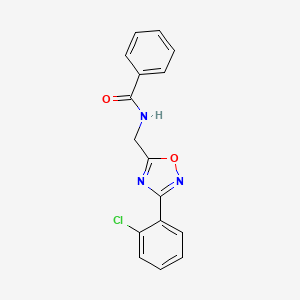
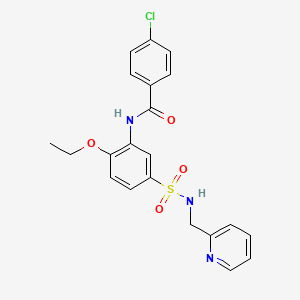
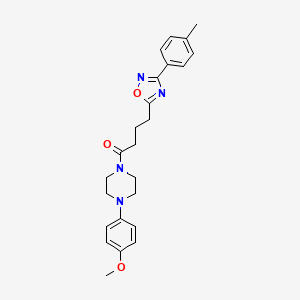
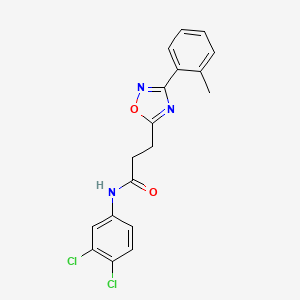
![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)
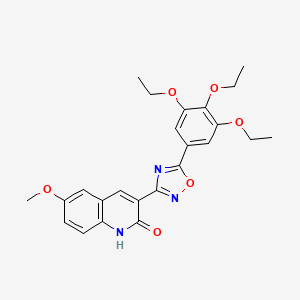
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7700342.png)
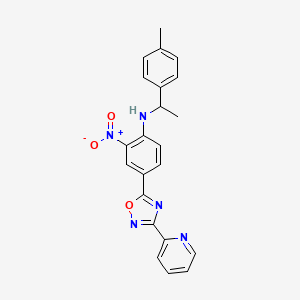
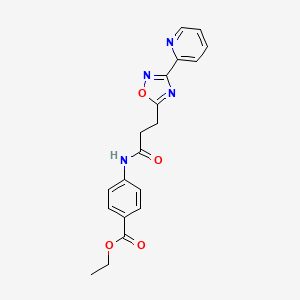

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7700372.png)
